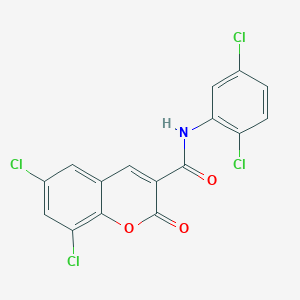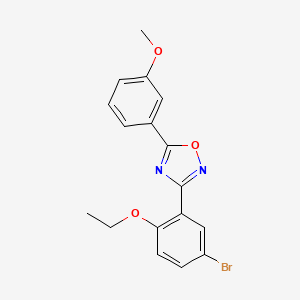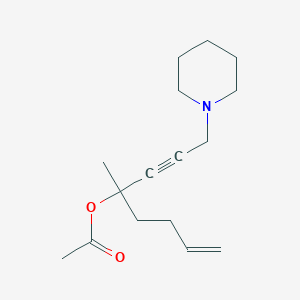![molecular formula C17H19BrO3 B5130390 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5130390.png)
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C17H19BrO3. It is a brominated aromatic ether, which is often used as an intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene typically involves the reaction of 1-bromo-2-hydroxybenzene with 3-(3-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aromatic ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted ethers, amines, or thiols.
Oxidation: Quinones or other oxygenated aromatic compounds.
Reduction: Dehalogenated hydrocarbons.
Applications De Recherche Scientifique
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Chemical Biology: As a probe to study biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the aromatic ring can participate in electrophilic aromatic substitution. The ether linkage provides stability and influences the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-bromo-2-(3-bromopropoxy)benzene
- 1-bromo-3-phenylpropane
- 2-bromo-3,3,3-trifluoropropene
Uniqueness
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern and the presence of both bromine and ethoxy groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Propriétés
IUPAC Name |
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-14-7-5-8-15(13-14)20-11-6-12-21-17-10-4-3-9-16(17)18/h3-5,7-10,13H,2,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASSYVAJPPRMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methoxy-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5130328.png)
![8-[[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]quinoline](/img/structure/B5130343.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide](/img/structure/B5130346.png)
![Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5130354.png)
![13-(4-Methoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B5130357.png)
![4-chloro-N-(3-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5130365.png)
![3,4,5,6-Tetrachloro-11-methoxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione](/img/structure/B5130367.png)



![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5130387.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)propanamide](/img/structure/B5130388.png)

![5-({[4-(diethylamino)-1-methylbutyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130411.png)
